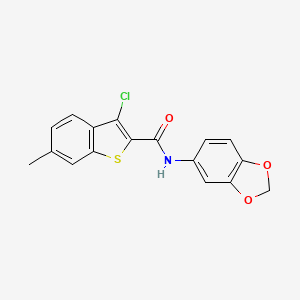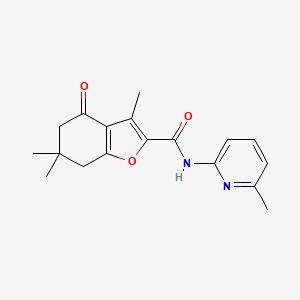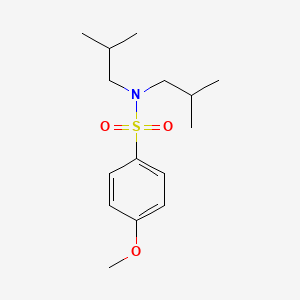![molecular formula C17H15ClN2OS B5705875 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as CMPTC and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of CMPTC involves its ability to inhibit the activity of certain enzymes and signaling pathways. Specifically, CMPTC has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This inhibition leads to the induction of apoptosis and cell cycle arrest, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
CMPTC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of the immune response. Additionally, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CMPTC in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of cellular processes. However, one limitation of using CMPTC is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of CMPTC, including its potential use in combination therapies for cancer treatment, its role in modulating the immune response in autoimmune diseases, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of CMPTC, as well as its potential toxicity and side effects.
In conclusion, CMPTC is a promising compound that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for further research. However, careful monitoring of its potential toxicity and side effects is necessary in lab experiments.
Synthesis Methods
The synthesis of CMPTC involves several steps and requires expertise in organic chemistry. One of the most common methods for synthesizing CMPTC involves the reaction of 3-chloro-4-methylaniline with carbon disulfide, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
CMPTC has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, CMPTC has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In immunology, CMPTC has been studied for its anti-inflammatory properties and its ability to modulate the immune response. In neuroscience, CMPTC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-7-9-14(11-15(12)18)19-17(22)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTTZBCFMVUOV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)



